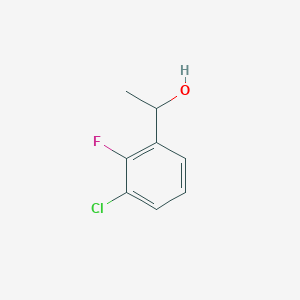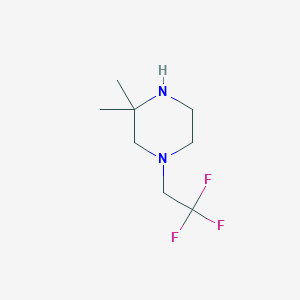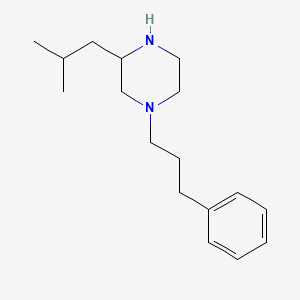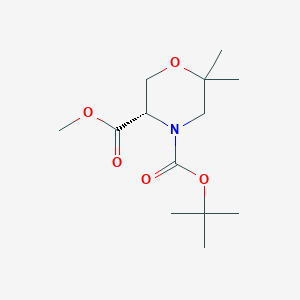
Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate
Übersicht
Beschreibung
Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate, also known as MDMC, is a chemical compound commonly used in scientific research. It is a derivative of morpholine and is primarily used in the synthesis of peptides and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Enzymatic Resolution : Methyl esters of N-Boc homoproline, homopipecolic acid, and 3-carboxymethyl-morpholine were kinetically resolved using hydrolysis catalyzed by Burkholderia cepacia lipase, leading to high enantiomeric excesses of the corresponding acids and residual esters. This process is crucial for obtaining enantiomerically pure compounds for various applications in medicinal chemistry and drug synthesis (Pousset et al., 2004).
Diastereoselective Synthesis : The diastereoselective synthesis of 5-substituted morpholine-3-phosphonic acids was achieved, starting from L-phenylglycine and L-phenylalanine methyl esters. This highlights the compound's utility in the creation of novel phosphonic acid derivatives, which have various applications, including as potential pharmaceuticals (Bonilla-Landa et al., 2014).
Peptidomimetic Chemistry : Enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized, demonstrating compatibility with solid-phase peptide synthesis. This opens avenues for its application in peptidomimetic chemistry, a field crucial for developing novel therapeutic agents (Sladojevich et al., 2007).
Antimicrobial and Antihypoxic Activity : Various compounds, including morpholine derivatives, have been synthesized and tested for antimicrobial and antihypoxic activities. This indicates the potential of morpholine derivatives in developing new pharmaceuticals with antibacterial and antihypoxic properties https://consensus.app/papers/synthesis-antihypoxic-activity-ukrainets/935c4c520dc752e6b40ed9bdfd2ee00e/?utm_source=chatgpt" target="_blank">(Mar'yasov et al., 2016; Ukrainets et al., 2014)
Catalytic Synthesis Applications : The compound is also used in catalytic synthesis processes, demonstrating its utility in organic chemistry and material science (Fish et al., 2009).
Electrochemical Fluorination : The compound has been explored in the electrochemical fluorination of carboxylic acids, indicating its potential in developing new fluorinated compounds for various industrial and research applications (Takashi et al., 1998).
Eigenschaften
IUPAC Name |
4-O-tert-butyl 3-O-methyl (3S)-6,6-dimethylmorpholine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAXKPFDEGWERL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






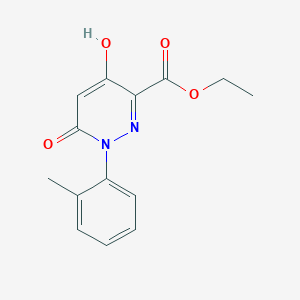
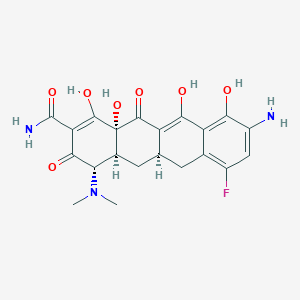
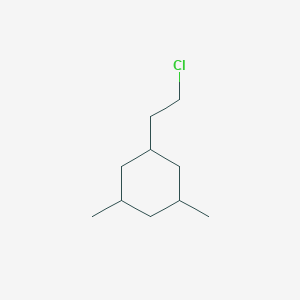
![4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425367.png)
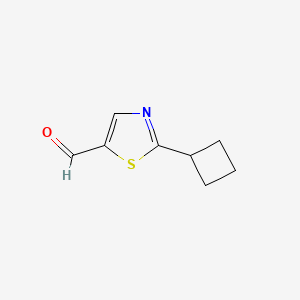


![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)
